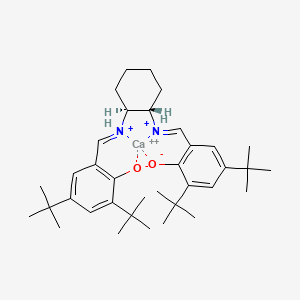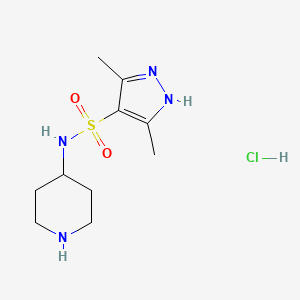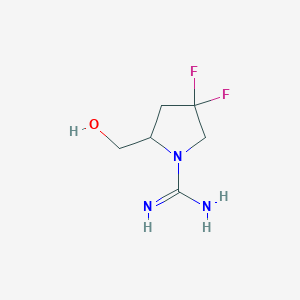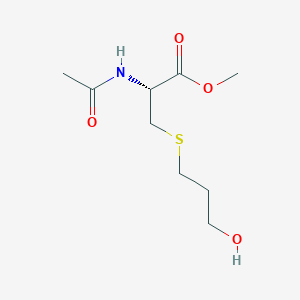![molecular formula C20H28N2O2 B13342908 benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate](/img/structure/B13342908.png)
benzyl hexahydrospiro[indole-3,3'-piperidine]-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxindoles. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single carbon atom. This structural feature imparts significant biological activity and makes them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. This reaction involves the combination of 3,5-diarylidene-1-benzylpiperidin-4-one, isatin, and l-pipecolic acid in a one-pot three-component system . The reaction is usually carried out under mild conditions without the need for a catalyst, making it an efficient and straightforward synthetic route.
Industrial Production Methods
In an industrial setting, the production of benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further optimize the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to the active site of cholinesterase enzymes, inhibiting their activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This action is beneficial in the treatment of diseases such as Alzheimer’s, where cholinesterase inhibitors are commonly used.
Comparison with Similar Compounds
Similar Compounds
- Hexahydrodispiro[indole-3,3’-indolizine-2’,3’‘-piperidine]-2(1H),4’'-dione
- Spirocyclic oxindoles with spiro-3- to 8-membered rings
- Diethyl 2’-Amino-1-benzyl-3’-cyano-1’-(4-methoxyphenyl)-2-oxo-1’H-spiro[indoline-3,4’-pyridine]-5’,6’-dicarboxylate
Uniqueness
Benzyl hexahydrospiro[indole-3,3’-piperidine]-1(2H)-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability . These properties make it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
benzyl spiro[3a,4,5,6,7,7a-hexahydro-2H-indole-3,3'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C20H28N2O2/c23-19(24-13-16-7-2-1-3-8-16)22-15-20(11-6-12-21-14-20)17-9-4-5-10-18(17)22/h1-3,7-8,17-18,21H,4-6,9-15H2 |
InChI Key |
KWRLLISSDUUJFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3(CCCNC3)CN2C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methyloctahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B13342859.png)

![3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13342864.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxamide](/img/structure/B13342865.png)



![4',4'-Difluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B13342889.png)
![5-(Ethylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13342907.png)


